2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate
Description
The compound 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate features a complex structure comprising:
- A 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate moiety, characterized by a bicyclic benzo-thiadiazine core with a sulfone group (1,1-dioxido), enhancing electronegativity and metabolic stability.
This sulfone-containing heterocycle is a critical pharmacophore, often associated with bioactivity in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-3-30-18-10-6-4-8-16(18)24-21(26)14-31-22(27)13-15(2)12-20-23-17-9-5-7-11-19(17)32(28,29)25-20/h4-11,15H,3,12-14H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBSEOGGHNFWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC(C)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the 2-ethoxyphenylamine through the ethylation of 2-aminophenol.
Coupling Reaction: The 2-ethoxyphenylamine is then coupled with a suitable acylating agent to introduce the 2-oxoethyl group.
Benzo[e][1,2,4]thiadiazine Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate as inhibitors of viral replication. The mechanism often involves interference with viral proteins essential for replication. For instance, derivatives containing the benzo[e][1,2,4]thiadiazin structure have shown promising results against HIV and other viruses by disrupting critical protein interactions necessary for viral assembly and maturation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazine derivatives have been explored for their ability to inhibit bacterial growth. Studies indicate that modifications to the thiadiazin core can enhance activity against various pathogens, including resistant strains of bacteria .
Study on Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazine derivatives for their antiviral properties. The results demonstrated that certain substitutions on the thiadiazin ring significantly improved efficacy against HIV. One particular derivative exhibited an EC50 value of 3.82 μM, indicating strong antiviral activity .
Antimicrobial Activity Assessment
Research conducted by Zhang et al. focused on synthesizing and testing various thiadiazine derivatives against Gram-positive and Gram-negative bacteria. The study found that specific modifications led to enhanced antibacterial activity compared to standard antibiotics. The findings suggest that the incorporation of ethoxyphenyl groups could be beneficial in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzo[e][1,2,4]thiadiazine ring system could play a role in binding to specific molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Heterocyclic Core :
- The target’s benzo-thiadiazine core differs from tetrahydrobenzo[b]thiophene () and triazine (). Sulfur-containing heterocycles are common in agrochemicals due to their stability and reactivity .
- The sulfone group in the target compound contrasts with the sulfonyl group in metsulfuron-methyl, both of which enhance electrophilicity and binding to biological targets .
Functional Groups: The ethoxy group in the target compound and compound 6o () may improve membrane permeability. Amino-oxoethyl esters are shared with compound 6o, suggesting similar synthetic routes (e.g., multicomponent Petasis reactions) .
Biological Implications :
- Clustering of structurally similar compounds in metabolic pathways () implies that the benzo-thiadiazine core could target enzymes or receptors in specific pathways, akin to triazine-based herbicides .
Biological Activity
The compound 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C₁₉H₃₁N₃O₅S
- Molecular Weight: 405.54 g/mol
Structural Features
The compound features a unique combination of functional groups:
- Amino group: Contributes to its interaction with biological targets.
- Dioxido-benzothiadiazine moiety: Imparts specific pharmacological properties.
- Ethoxy and butanoate groups: Enhance solubility and bioavailability.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition:
-
Antioxidant Properties:
- The presence of the thiadiazine ring may contribute to antioxidant activity, reducing oxidative stress in cells. This has implications for conditions related to inflammation and cancer.
- Anticancer Activity:
1. Inhibition of COX Enzymes
A study evaluated the anti-inflammatory properties of similar compounds by measuring their ability to reduce prostaglandin E₂ (PGE₂) levels. Compounds with structural similarities demonstrated up to 94% reduction in PGE₂ levels, highlighting their potential as anti-inflammatory agents .
2. Anticancer Activity
Research involving thiazole-based compounds has shown that modifications to the amino group can enhance cytotoxicity against cancer cells. For instance, derivatives with para-substituted phenyl groups exhibited significant reduction in cell viability across multiple cancer lines .
3. Antioxidant Activity Assessment
In vitro assays measuring reactive oxygen species (ROS) levels indicated that compounds with similar structural motifs effectively scavenge free radicals, thereby providing protective effects against oxidative damage in cellular models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | IC₅₀ = 0.84 - 1.39 μM | |
| Anticancer Activity | Significant cytotoxicity against cancer cell lines | |
| Antioxidant Activity | Reduction in ROS levels |
Table 2: Structural Variations and Their Effects on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
